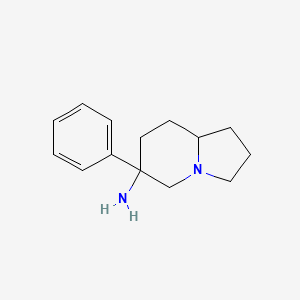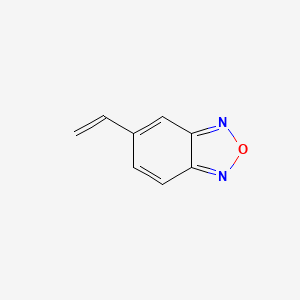![molecular formula C14H16ClNO B8761423 Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8761423.png)
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that contains both an oxazole ring and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products such as azides or thiocyanates are formed.
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones, are produced.
Reduction: Reduced derivatives, such as alcohols or amines, are obtained.
Scientific Research Applications
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the desired effect.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-2-(4-isopropyl-phenyl)-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-Chloromethyl-2-(4-isopropyl-phenyl)-imidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H16ClNO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3 |
InChI Key |
OAJKLGVKPDGGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8761381.png)




![5-chloro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8761402.png)



